Furan-2-yl(3-isopropylphenyl)methanol
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Overview
Description
Furan-2-yl(3-isopropylphenyl)methanol: is an organic compound that features a furan ring attached to a phenyl group with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Furan-2-yl(3-isopropylphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-isopropylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with furan-2-carbaldehyde to yield the desired product.
Reduction of Ketones: Another method involves the reduction of furan-2-yl(3-isopropylphenyl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-2-yl(3-isopropylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of furan-2-yl(3-isopropylphenyl)ketone or carboxylic acids.
Reduction: Formation of furan-2-yl(3-isopropylphenyl)methane or corresponding alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Furan-2-yl(3-isopropylphenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies to understand the interactions between organic molecules and biological systems.
Industry:
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-isopropylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Furan-2-yl(phenyl)methanol: Lacks the isopropyl group, which may affect its reactivity and applications.
Furan-2-yl(4-isopropylphenyl)methanol: Similar structure but with the isopropyl group in a different position, potentially altering its properties.
Furan-2-yl(3-methylphenyl)methanol: Contains a methyl group instead of an isopropyl group, which may influence its chemical behavior.
Uniqueness: Furan-2-yl(3-isopropylphenyl)methanol’s unique combination of a furan ring, phenyl group, and isopropyl substituent gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
furan-2-yl-(3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADWZVYYVJPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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